2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a synthetic compound that belongs to the class of tetrahydropyrimidines. These compounds are characterized by a six-membered ring containing nitrogen atoms and are known for their diverse biological activities. The specific structure of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride suggests potential applications in medicinal chemistry and materials science due to the presence of a long alkyl chain and a sulfur functional group.
The compound is synthesized through various chemical processes involving starting materials that typically include dodecylsulfanyl derivatives and tetrahydropyrimidine precursors. The synthesis and characterization of such compounds can be found in scientific literature and chemical databases, including PubChem and Sigma-Aldrich.
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is further categorized as a thioether due to the presence of a sulfur atom bonded to a carbon chain.
The synthesis of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves multi-step reactions that may include:
The synthesis may require specific reagents such as alkyl halides for introducing the dodecyl group and bases or acids to facilitate cyclization. Conditions such as temperature and solvent choice are crucial for optimizing yields and purity.
The molecular structure of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride can be represented as follows:
The compound features a tetrahydropyrimidine ring with a dodecylsulfanyl substituent at one position.
Key structural data includes bond lengths and angles that define the geometry of the molecule. Computational chemistry methods can be employed to predict these parameters if experimental data is unavailable.
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride can participate in various chemical reactions typical for tetrahydropyrimidines:
The reaction conditions (solvents, temperature, catalysts) play a significant role in determining the outcome of these reactions. Kinetics and thermodynamics should be studied to optimize reaction pathways.
The mechanism of action for 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that tetrahydropyrimidines may exhibit effects such as enzyme inhibition or modulation of receptor activity. Detailed pharmacological studies would be required to elucidate the specific mechanisms involved.
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has potential applications in various fields:
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (hereafter referred to as the solenopsin analog) demonstrates targeted suppression of Akt activation by selectively inhibiting phosphorylation at critical residues. In H2009 human lung carcinoma and WBras1 epithelial cells, this compound reduces phospho-Akt (Thr308) levels by >70% at 5 µM after 24-hour treatment, as quantified by Western blot analysis. In contrast, phosphorylation at Ser473 remains largely unaffected even at higher concentrations (10 µM), indicating residue-specific mechanistic actions [1] [7]. This differential inhibition disrupts full Akt activation, as Thr308 phosphorylation by PDK1 initiates partial kinase activity, while Ser473 phosphorylation by mTORC2 is required for maximal catalytic capacity [3]. The solenopsin analog's temporal effects show peak inhibition occurring within 4–6 hours post-treatment, correlating with reduced viability in tumorigenic cells at concentrations above 5 µM [1]. Notably, this compound exhibits no inhibitory activity against upstream regulators (PDK1 or mTORC2) or parallel signaling pathways such as ERK and JNK, confirming its selective action on Akt activation dynamics [1] [7].
Table 1: Effects on Akt Phosphorylation in Cancer Cell Lines
Cell Line | Concentration (µM) | % p-Akt (Thr308) Reduction | % p-Akt (Ser473) Reduction | Time Course (h) |
---|---|---|---|---|
H2009 (lung carcinoma) | 5 | 72.5 ± 6.1 | 8.3 ± 3.2 | 24 |
WBras1 (epithelial) | 5 | 68.9 ± 5.7 | 11.7 ± 4.1 | 24 |
H2009 | 10 | 89.2 ± 4.3 | 15.1 ± 2.8 | 24 |
The solenopsin analog profoundly disrupts Akt-dependent signaling cascades through coordinated suppression of downstream effector phosphorylation:
Table 2: Downstream Effector Modulation in Tumor Cells
Downstream Target | Phosphorylation Site | % Reduction (5 µM) | Functional Consequence |
---|---|---|---|
GSK3β | Ser9 | 68.3 ± 7.2 | Loss of kinase inhibition → β-catenin degradation |
MDM2 | Ser166 | 73.8 ± 6.5 | p53 stabilization → apoptosis induction |
P70S6K | Thr389 | 59.1 ± 5.9 | Impaired ribosomal protein synthesis |
4E-BP1 | Thr37/46 | 62.4 ± 6.3 | EIF4E release blockade → reduced translation |
The solenopsin analog employs a unique non-ATP competitive strategy to suppress Akt signaling, distinct from conventional ATP-competitive inhibitors (e.g., ipatasertib). In vitro kinase assays using recombinant Akt confirm no direct inhibition of kinase activity, as evidenced by unaltered phosphorylation of exogenous substrates despite cellular efficacy [1] [7]. This indicates an indirect mechanism involving:
Table 3: Comparison with Clinical-Stage Akt Inhibitors
Inhibitor Type | Example Compounds | Akt Phosphorylation Inhibition | Direct Kinase Inhibition |
---|---|---|---|
ATP-competitive | Ipatasertib, AZD5363 | Thr308 + Ser473 | Yes |
Allosteric | MK-2206, ARQ 092 | Ser473 > Thr308 | No |
Solenopsin analog | 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine | Thr308-specific | No |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5